molecular formula C14H17NO3S B2871495 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide CAS No. 2320861-51-4

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2871495
CAS No.: 2320861-51-4
M. Wt: 279.35
InChI Key: YNMVTRLETLTPTE-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a hybrid structure incorporating two privileged heterocyclic scaffolds: a 2,5-dimethylfuran unit and a 4-methylthiophene-2-carboxamide moiety. The furan ring is a versatile chemical structure often used in the development of new medicines, particularly in cardiovascular disease research and as a key component in VEGFR-2 inhibitors for oncology applications . The thiophene nucleus is a critically important class of heterocyclic compounds reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-fungal, antioxidant, and anti-cancer activities . Several commercially available drugs, such as Dorzolamide and Tioconazole, contain the thiophene nucleus, underscoring its significance in drug discovery . The molecular architecture of this compound, which includes a hydroxyethyl linker, suggests potential for high receptor-binding affinity. It is intended for use as a building block in combinatorial chemistry, for the exploration of new structural prototypes with pharmacological activity, and for structure-activity relationship (SAR) studies. This product is FOR RESEARCH USE ONLY (RUO) and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-8-4-13(19-7-8)14(17)15-6-12(16)11-5-9(2)18-10(11)3/h4-5,7,12,16H,6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMVTRLETLTPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CS2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The compound’s synthesis can be divided into three key segments: (1) preparation of the 2,5-dimethylfuran-3-yl ethanolamine intermediate, (2) synthesis of 4-methylthiophene-2-carboxylic acid, and (3) amide bond formation between the two subunits.

2,5-Dimethylfuran-3-yl Ethanolamine Intermediate

The furan-containing intermediate is synthesized via hydrogenolysis of biomass-derived 5-hydroxymethylfurfural (HMF). A nickel-tungsten bimetallic catalyst supported on activated carbon is employed to promote the reaction, achieving high selectivity for 2,5-dimethylfuran (DMF). Subsequent functionalization introduces the hydroxyethylamine group through nucleophilic substitution or reductive amination.

Key Reaction Conditions for DMF Synthesis

Parameter Value
Catalyst Composition 7 wt% Ni, 30 wt% W on C
Temperature 120–150°C
Hydrogen Pressure 30–50 bar
Solvent Water or ethanol
Reaction Time 6–12 hours

This method yields DMF with >90% purity, as confirmed by gas chromatography.

Stepwise Preparation Methods

Synthesis of 4-Methylthiophene-2-Carboxylic Acid

4-Methylthiophene-2-carboxylic acid is prepared via Friedel-Crafts acylation of thiophene, followed by oxidation. Acetic anhydride serves as the acylating agent, with AlCl₃ as a Lewis catalyst. Subsequent oxidation using KMnO₄ in acidic media converts the acetyl group to a carboxylic acid.

Amide Bond Formation

The final step involves coupling 4-methylthiophene-2-carboxylic acid with the ethanolamine intermediate. Two primary methods are employed:

Carbodiimide-Mediated Coupling
  • Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Coupling : The activated intermediate reacts with the ethanolamine derivative at 0–25°C for 12–24 hours.
  • Workup : The product is purified via flash chromatography (DCM/methanol, 95:5).

Yield Optimization

Coupling Agent Solvent Temperature Yield (%)
EDC/HOBt DCM 25°C 67
DCC/DMAP THF 0°C 58
Acid Chloride Route
  • Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride.
  • Aminolysis : The acid chloride reacts with the ethanolamine intermediate in the presence of triethylamine (TEA).
  • Crystallization : The crude product is recrystallized from ethyl acetate/hexane.

Catalytic and Process Optimization

Nickel-Tungsten Catalyst Design

The hydrogenolysis of HMF to DMF is highly dependent on the catalyst’s Ni/W ratio. A 7:30 Ni/W weight ratio maximizes Lewis acidity (from W) and hydrogenation activity (from Ni), achieving 92% DMF yield. Higher Ni content (>10 wt%) leads to over-hydrogenation, while excess W (>35 wt%) reduces reaction rates.

Solvent Effects in Amidation

Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency by stabilizing the transition state. Protic solvents (e.g., ethanol) reduce yields by competing in nucleophilic attacks.

Characterization and Quality Control

Structural Elucidation

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) displays characteristic signals: δ 6.25 (furan C-H), δ 4.15 (hydroxyethyl -CH₂), δ 2.45 (thiophene -CH₃).
  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition above 250°C.

Industrial-Scale Considerations

  • Cost Efficiency : The Ni-W catalyst is recyclable for up to 5 batches without significant activity loss.
  • Environmental Impact : Water is preferred as a solvent for hydrogenolysis to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous carboxamides, focusing on molecular geometry, substituent effects, and biological implications.

Structural Analogues: Thiophene vs. Furan Carboxamides

A key analogue is N-(2-nitrophenyl)thiophene-2-carboxamide (referred to as Compound I in ), which shares the thiophene-carboxamide core but differs in substituents. Structural parameters from crystallographic studies reveal:

Parameter N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide (Target) N-(2-nitrophenyl)thiophene-2-carboxamide (Compound I) N-(2-nitrophenyl)furan-2-carboxamide (2NPFC)
Aromatic Ring Dihedral Angles Not reported (predicted: influenced by dimethylfuran steric effects) 13.53° (molecule A), 8.50° (molecule B) 9.71°
Key Substituents 4-methylthiophene, 2,5-dimethylfuran, hydroxyethyl 2-nitrobenzene 2-nitrobenzene, furan
Hydrogen Bonding Potential for O–H⋯O/S interactions (hydroxyethyl group) Weak C–H⋯O/S interactions Similar weak interactions
Biological Activity Hypothesized enhanced lipophilicity (methyl groups) Reported genotoxicity in mammalian cells Antibacterial/antifungal potential

Key Observations :

  • Dihedral Angles: The dihedral angle between the aromatic rings in Compound I (thiophene) and 2NPFC (furan) is similar (8.50–13.53° vs. 9.71°), suggesting comparable planarity despite differing heterocycles.
  • Substituent Effects: The nitro group in Compound I and 2NPFC is electron-withdrawing, which may polarize the amide bond and enhance reactivity.
  • Hydrogen Bonding : The hydroxyethyl group in the target compound could form stronger intermolecular hydrogen bonds compared to the nitro group’s weak C–H⋯O/S interactions in Compound I, influencing crystallization behavior .

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H17N1O3SC_{13}H_{17}N_{1}O_{3}S and has a complex structure that includes a thiophene ring, a hydroxyl group, and a furan moiety. The presence of these functional groups is believed to contribute to its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, has shown broad-spectrum antimicrobial activity against various pathogens including antibiotic-resistant strains. DMHF's mechanism involves energy-dependent pathways that do not induce hemolysis in human erythrocytes, indicating a potential therapeutic window for human applications .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity TypePathogens TestedResults
2,5-Dimethyl-4-hydroxy-3(2H)-furanoneAntimicrobialStaphylococcus aureus, E. coliBroad-spectrum activity without hemolysis
This compoundAntifungal (hypothetical)Candida albicansPotential antifungal activity suggested

Case Studies and Research Findings

  • Antifungal Activity : A study investigated the antifungal properties of DMHF against Candida albicans, revealing that it could inhibit the transition from yeast to mycelial form—a critical factor in pathogenicity . Although direct research on this compound is scarce, its structural similarity to DMHF suggests it may exhibit analogous effects.
  • Cell Cycle Arrest : The mechanism by which DMHF affects fungal cells includes arresting the cell cycle at specific phases (S and G2/M), which could be relevant for understanding how this compound interacts with cellular processes .

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